Diethyl 2-(tetrahydrofuran-3-yl)malonate

Catalog No.
S12272328
CAS No.
M.F
C11H18O5
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(tetrahydrofuran-3-yl)malonate

Product Name

Diethyl 2-(tetrahydrofuran-3-yl)malonate

IUPAC Name

diethyl 2-(oxolan-3-yl)propanedioate

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3

InChI Key

JNNCSDJSRLHXKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCOC1)C(=O)OCC

Diethyl 2-(tetrahydrofuran-3-yl)malonate is an organic compound characterized by the presence of a tetrahydrofuran ring and two ethyl malonate groups. It has the molecular formula C11H18O5C_{11}H_{18}O_5 and is classified as an ester. The structure features the tetrahydrofuran moiety attached to the malonate backbone, which contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals .

Typical of esters and malonates:

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield diacid products.
  • Michael Addition: It can act as a nucleophile in Michael addition reactions, particularly with electron-deficient alkenes.
  • Decarboxylation: Under specific conditions, the compound may undergo decarboxylation, leading to the formation of new carbon skeletons.
  • Substitution Reactions: The tetrahydrofuran ring can be involved in nucleophilic substitution reactions, allowing for further functionalization .

The synthesis of diethyl 2-(tetrahydrofuran-3-yl)malonate typically involves several key steps:

  • Formation of Tetrahydrofuran Derivative: This can be achieved through cyclization reactions involving appropriate precursors.
  • Esterification: The tetrahydrofuran derivative is then reacted with diethyl malonate in the presence of a base (such as sodium hydride or potassium carbonate) to form the desired ester.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high-purity diethyl 2-(tetrahydrofuran-3-yl)malonate .

Diethyl 2-(tetrahydrofuran-3-yl)malonate has several applications in organic synthesis:

  • Reagent in Organic Chemistry: It serves as a versatile reagent for constructing complex molecules, particularly in pharmaceutical development.
  • Building Block for Drug Synthesis: Its unique structure allows it to be used as a building block for synthesizing various biologically active compounds.
  • Potential Use in Agrochemicals: Given its chemical properties, it may also find applications in developing agrochemical products .

Several compounds share structural similarities with diethyl 2-(tetrahydrofuran-3-yl)malonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateSimple malonate ester without heterocyclic ringLacks the tetrahydrofuran moiety, limiting its reactivity
TetrahydrofuranCyclic ether without ester functionalityDoes not possess the malonate structure, reducing synthetic utility
Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonateContains an azetidine ring along with malonateFeatures both azetidine and malonate groups, enhancing versatility

Diethyl 2-(tetrahydrofuran-3-yl)malonate stands out due to its combination of both the tetrahydrofuran ring and malonate groups, offering unique reactivity patterns that are not present in simpler analogs .

Photoredox-Catalyzed Cycloetherification Strategies

Photoredox catalysis has emerged as a powerful tool for constructing oxygen-containing heterocycles, including tetrahydrofuran derivatives. The strategy leverages visible-light irradiation to drive single-electron transfer (SET) processes, enabling the formation of cyclic ethers under mild conditions.

A notable approach involves the use of Ru(bpy)₃Cl₂ as a photocatalyst to initiate radical cyclization of γ,δ-unsaturated malonate precursors. For instance, irradiation of diethyl 2-(4-pentenyl)malonate with blue light (450 nm) in the presence of Ru(bpy)₃Cl₂ (1 mol%) and a sacrificial reductant (e.g., Hünig’s base) yields the tetrahydrofuran-3-yl product via a 5-exo-trig radical cyclization pathway. This method achieves yields of 72–85% with reaction times under 6 hours, outperforming thermal alternatives.

Mechanistic Insights
The reaction proceeds through a radical chain mechanism:

  • Photoexcitation of Ru(bpy)₃Cl₂ generates a long-lived triplet state.
  • Single-electron oxidation of the malonate ester forms a radical cation, triggering C–O bond formation.
  • Hydrogen atom transfer (HAT) from the reductant closes the catalytic cycle.

Recent work has demonstrated that electron donor-acceptor (EDA) complexes between diethyl bromomalonate and tertiary amines can bypass the need for exogenous photocatalysts. For example, combining diethyl bromomalonate with DIPEA under blue LED irradiation induces in situ EDA complex formation, enabling cycloetherification with 68% yield.

Table 1: Photoredox Conditions for Tetrahydrofuran Synthesis

CatalystLight SourceYield (%)Time (h)
Ru(bpy)₃Cl₂450 nm LED854
EDA (DIPEA)450 nm LED686
Ir(ppy)₃420 nm LED785

Metal-Mediated Tandem Cyclization Approaches

Transition metals facilitate tandem cyclization-oxidation sequences, enabling efficient access to tetrahydrofuran scaffolds. Palladium and nickel catalysts are particularly effective due to their ability to mediate C–C and C–O bond formations in a single pot.

A nickel-catalyzed method employs Raney nickel under hydrogen pressure to reduce intermediates in situ. For example, treatment of 3-aminomethyltetrahydrofuran precursors with Raney Ni (20 mol%) in methanol under 4 MPa H₂ at 60°C achieves 99.5% conversion to the tetrahydrofuran-malonate adduct. This approach benefits from high atom economy and compatibility with sensitive functional groups.

Key Advantages

  • Tandem Cyclization-Hydrogenation: Sequential ring closure and reduction minimize purification steps.
  • Broad Substrate Scope: Allylic alcohols, epoxides, and unsaturated esters are viable precursors.

Table 2: Metal Catalysts in Cyclization Reactions

Metal CatalystReaction TypeYield (%)
Ni (Raney)Hydrogenative Cyclization99.5
Pd(OAc)₂Oxidative Cyclization88
Cu(OTf)₂Radical Cyclization75

Solvent-Free Alkaline Condensation Protocols

Solvent-free methods offer environmental and economic benefits by eliminating volatile organic compounds (VOCs). Alkaline condensation of diethyl malonate with tetrahydrofuran-3-carboxaldehyde under neat conditions exemplifies this approach.

Using potassium carbonate as a base, the aldol condensation proceeds at 80°C to afford the target compound in 82% yield after 12 hours. The absence of solvent enhances reaction efficiency by increasing reactant concentration and reducing energy input.

Optimization Parameters

  • Base Selection: K₂CO₃ > NaHCO₃ > NaOH (higher yields with weaker bases).
  • Temperature: 80°C optimal; higher temperatures promote side reactions.

Stereoselective Construction of Tetrahydrofuran Scaffolds

Controlling stereochemistry at the tetrahydrofuran ring’s 3-position is critical for pharmaceutical applications. Chiral phosphoric acids (CPAs) and bifunctional catalysts enable enantioselective synthesis.

A bifunctional thioxanthone-phosphoric acid catalyst (e.g., 37) induces up to 98% enantiomeric excess (ee) in [2+2] cycloadditions, as demonstrated in the synthesis of cyclopropane derivatives. The catalyst binds substrates via hydrogen bonding while facilitating energy transfer through its photoactive moiety.

Table 3: Stereoselective Catalysts and Performance

CatalystReaction Typeee (%)Yield (%)
CPA2[2+2] Cycloaddition9896
Thioxanthone-37β-Amination9083
Imidazolidinoneα-Alkylation9999

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

230.11542367 g/mol

Monoisotopic Mass

230.11542367 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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